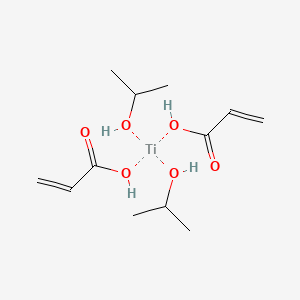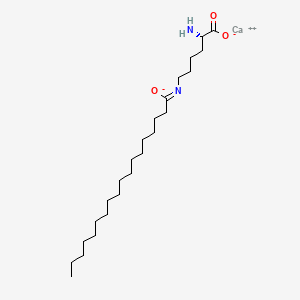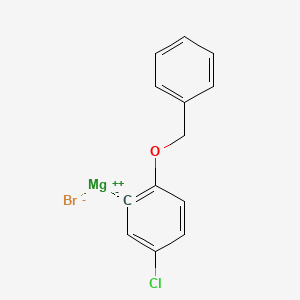
magnesium;1-chloro-4-phenylmethoxybenzene-5-ide;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;1-chloro-4-phenylmethoxybenzene-5-ide;bromide is a complex organometallic compound that combines magnesium with a substituted benzene ring This compound is notable for its unique structure, which includes a magnesium atom bonded to a benzene ring substituted with a chlorine atom and a phenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1-chloro-4-phenylmethoxybenzene-5-ide;bromide typically involves the reaction of 1-chloro-4-phenylmethoxybenzene with magnesium in the presence of a bromide source. This reaction is often carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent the reaction with moisture or oxygen. The reaction conditions usually include:
Temperature: Room temperature to reflux conditions.
Time: Several hours to ensure complete reaction.
Catalysts: Sometimes, a small amount of iodine is added to initiate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
Magnesium;1-chloro-4-phenylmethoxybenzene-5-ide;bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: It can be reduced to form different reduced species.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction could produce various alcohols or hydrocarbons.
Scientific Research Applications
Magnesium;1-chloro-4-phenylmethoxybenzene-5-ide;bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to study the effects of organometallic compounds on biological systems.
Medicine: Research is ongoing into its potential use in drug development, particularly for its reactivity and ability to form complex molecules.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which magnesium;1-chloro-4-phenylmethoxybenzene-5-ide;bromide exerts its effects involves the interaction of the magnesium atom with various molecular targets. The magnesium atom can coordinate with electron-rich sites on other molecules, facilitating reactions such as nucleophilic substitution or addition. The presence of the bromide ion can also influence the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
- Magnesium;1-chloro-4-methoxybenzene-5-ide;bromide
- Magnesium;1-chloro-4-phenylbenzene-5-ide;bromide
- Magnesium;1-chloro-4-ethoxybenzene-5-ide;bromide
Uniqueness
Magnesium;1-chloro-4-phenylmethoxybenzene-5-ide;bromide is unique due to the presence of the phenylmethoxy group, which can influence its reactivity and potential applications. This group can provide additional sites for chemical reactions, making the compound more versatile in synthetic applications.
Properties
Molecular Formula |
C13H10BrClMgO |
|---|---|
Molecular Weight |
321.88 g/mol |
IUPAC Name |
magnesium;1-chloro-4-phenylmethoxybenzene-5-ide;bromide |
InChI |
InChI=1S/C13H10ClO.BrH.Mg/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;;/h1-8H,10H2;1H;/q-1;;+2/p-1 |
InChI Key |
ZPVZZBWHFUQJKG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)COC2=[C-]C=C(C=C2)Cl.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-1,2-ethanediylbis[2-hexyldecan-1-amide]](/img/structure/B12646571.png)
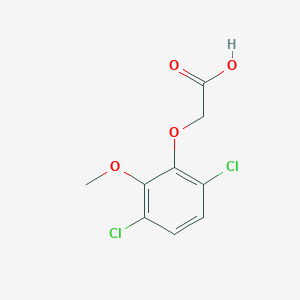
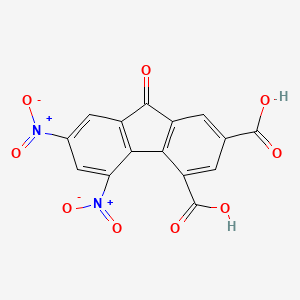
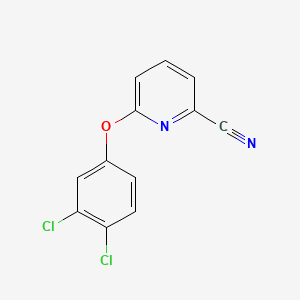

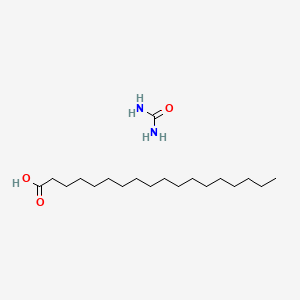
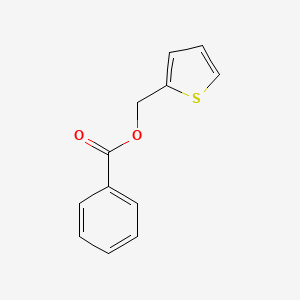
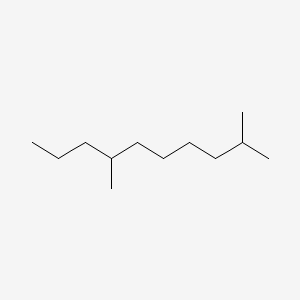

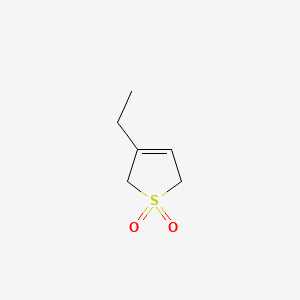
![Propanedioic acid, 2-methyl-2-[5-[(methylsulfonyl)oxy]pentyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B12646659.png)
